COX-2 Inhibitory Potency: A 210 nM IC50 Benchmark for the Sulfonamide Core
The sulfonamide core of 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetic acid confers a measurable level of COX-2 inhibition, with a reported IC50 of 210 nM in a solid-phase ELISA [1]. This value provides a quantitative benchmark for the compound's potential as a lead-like structure, differentiating it from simple, unsubstituted phenylacetic acid (inactive at relevant concentrations) and from N-Boc-phenylglycine, which lacks the sulfonamide moiety required for this specific enzyme interaction . While more potent than certain baseline compounds, this level of activity is distinct from highly optimized clinical COX-2 inhibitors (e.g., celecoxib, IC50 ~30–90 nM ), positioning it as a valuable tool for studying structure-activity relationships (SAR) and developing novel anti-inflammatory agents with alternative selectivity profiles .
| Evidence Dimension | COX-2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 210 nM |
| Comparator Or Baseline | Celecoxib (Clinical COX-2 inhibitor): 30-90 nM; N-Boc-phenylglycine (Structural analog): Inactive |
| Quantified Difference | 2.3-7.0 fold less potent than celecoxib, but definitively active vs. inactive analog |
| Conditions | Inhibition of COX-2 (unknown origin) by solid phase ELISA method |
Why This Matters
This confirms the target compound possesses measurable biological activity relevant to inflammation research, justifying its selection over inactive analogs for SAR campaigns.
- [1] BindingDB. BDBM50045695 (CHEMBL3309819): Affinity Data IC50: 210nM for COX-2. View Source
